1-Formyl-4-methylpiperazine

CAS No.: 7556-55-0

Cat. No.: VC2344195

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7556-55-0 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 4-methylpiperazine-1-carbaldehyde |

| Standard InChI | InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 |

| Standard InChI Key | JQTMGOLZSBTZMS-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C=O |

| Canonical SMILES | CN1CCN(CC1)C=O |

Introduction

Chemical Identity and Structure

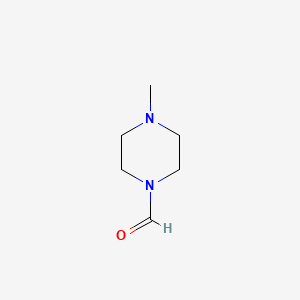

1-Formyl-4-methylpiperazine is a heterocyclic organic compound containing a piperazine ring with two differentially functionalized nitrogen atoms. The compound features a six-membered ring with two nitrogen atoms at positions 1 and 4, where position 1 carries a formyl (aldehyde) group and position 4 bears a methyl substituent.

Basic Chemical Information

The compound is identified by several key parameters that establish its unique chemical identity:

| Parameter | Value |

|---|---|

| CAS Registry Number | 7556-55-0 |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17-128.18 g/mol |

| IUPAC Name | 4-methylpiperazine-1-carbaldehyde |

| MDL Number | MFCD00085930 |

| InChIKey | JQTMGOLZSBTZMS-UHFFFAOYSA-N |

| PubChem CID | 3269221 |

| ChEBI | CHEBI:44477 |

This organic compound is also known by several synonyms including N-methyl-N'-formylpiperazine, 4-methylpiperazin-1-yl methanone, and 4-methyl-1-piperazinyl-methanone .

Structural Representations

The molecular structure can be represented in multiple chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | CN1CCN(CC1)C=O |

| InChI | InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 |

The structure consists of a piperazine ring with two nitrogen atoms in a six-membered ring. The nitrogen at position 1 is connected to a formyl group (C=O), while the nitrogen at position 4 is bonded to a methyl group (CH3) .

Physical Properties

1-Formyl-4-methylpiperazine possesses specific physical characteristics that determine its behavior under various conditions, which are essential for its handling, storage, and application in synthesis processes.

Thermodynamic and Physical Constants

| Property | Value |

|---|---|

| Boiling Point | 236-238°C |

| Density | 1.113±0.06 g/cm³ (Predicted) |

| Refractive Index | 1.4910 |

| Flash Point | >110°C (230°F) |

| pKa | 6.74±0.10 (Predicted) |

| BRN | 113020 |

These properties indicate that 1-Formyl-4-methylpiperazine is a stable compound with a relatively high boiling point, suggesting strong intermolecular forces likely due to the polar formyl group .

Spectroscopic Properties

Mass spectrometry coupled with ion mobility spectrometry provides valuable collision cross-section (CCS) data for this compound, which aids in its analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 129.10224 | 127.5 |

| [M+Na]+ | 151.08418 | 138.8 |

| [M+NH4]+ | 146.12878 | 135.5 |

| [M+K]+ | 167.05812 | 133.0 |

| [M-H]- | 127.08768 | 128.0 |

| [M+Na-2H]- | 149.06963 | 132.5 |

| [M]+ | 128.09441 | 129.0 |

| [M]- | 128.09551 | 129.0 |

These collision cross-section values are particularly significant for analytical chemistry applications, providing a fingerprint for compound identification in complex mixtures .

Synthesis Methods

The synthesis of 1-Formyl-4-methylpiperazine can proceed through several routes, with significant industrial and laboratory applications.

Synthesis via 1-Chloroformyl-4-methylpiperazine

A key precursor in the synthesis of 1-Formyl-4-methylpiperazine is 1-chloroformyl-4-methylpiperazine hydrochloride. According to patent literature, this precursor can be synthesized by reacting N-methylpiperazine with bis(trichloromethyl) carbonate in an organic solvent:

"The chemical synthesis process of 1-chloroformyl-4-methylpiperazine hydrochloride is characterized in that with N-methyl piperazine and bis(trichloromethyl) carbonic ethers being the raw material reacts and gets in organic solvent, its molar ratio is N-methyl piperazine: bis(trichloromethyl) carbonic ether is 1: 0.30~1.0" .

The reaction typically occurs at temperatures between 15-150°C with reaction times of 1-10 hours. Various organic solvents can be employed, including benzene, toluene, xylene, chlorobenzene, dichlorobenzene, hexane, cyclohexane, ether, diisopropyl ether, dibutyl ether, dioxane, tetrahydrofuran, ethyl acetate, methylene chloride, chloroform, and ethylene dichloride .

Derivative Synthesis Applications

1-Formyl-4-methylpiperazine serves as an important intermediate in the synthesis of more complex molecules. One such application is in the production of di(4-methylpiperazin-1-yl) methanone, where 1-chloroformyl-4-methylpiperazine hydrochloride reacts with N-methylpiperazine:

"Step 1, dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent, adding triethylamine, slowly adding N-methylpiperazine, and reacting completely to obtain a reaction solution" .

This synthetic process typically employs tetrahydrofuran, dichloromethane, or acetonitrile as solvents, with the organic solvent volume typically 4-6 times the weight of the 1-chloroformyl-4-methylpiperazine hydrochloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume